Ethyl 3,5-bis(trifluoromethyl)benzoate
Overview
Description
Ethyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F6O2 . It is colorless and has a molecular weight of 286.17 g/mol . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-bis(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzene ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
Ethyl 3,5-bis(trifluoromethyl)benzoate has a molecular weight of 286.17 g/mol and a refractive index ranging from 1.4145 to 1.4165 . It is a liquid in physical form .Scientific Research Applications
-
Organic Transformations
-
H-Bond Catalysts
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of Ethyl 3,5-bis(trifluoromethyl)benzoate is used ubiquitously in H-bond catalysts .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The source did not provide specific results or outcomes .
-
Li–S Batteries
- Field : Material Science
- Application : Covalent organic frameworks have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
- Method : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized .
- Results : The source did not provide specific results or outcomes .
-
Enzymatic Reduction
- Field : Biochemistry
- Application : Carbonyl reductases were cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3), and the resulting recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The source did not provide specific results or outcomes .
-
Agrochemical and Pharmaceutical Ingredients
- Field : Organic Chemistry
- Application : Trifluoromethylpyridines, which can be synthesized from Ethyl 3,5-bis(trifluoromethyl)benzoate, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of Ethyl 3,5-bis(trifluoromethyl)benzoate, have been reported .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
FDA-Approved Drugs
- Field : Pharmaceutical Chemistry
- Application : The trifluoromethyl group, which is present in Ethyl 3,5-bis(trifluoromethyl)benzoate, is found in many FDA-approved drugs .
- Method : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Application : It is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These derivatives are potent growth inhibitors of drug-resistant bacteria .
-
Protection of Crops from Pests
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridines, which can be synthesized from Ethyl 3,5-bis(trifluoromethyl)benzoate, are used in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of Ethyl 3,5-bis(trifluoromethyl)benzoate, have been reported .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Safety And Hazards
properties
IUPAC Name |
ethyl 3,5-bis(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZJMOEFTYMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369921 | |
Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-bis(trifluoromethyl)benzoate | |
CAS RN |
96617-71-9 | |
Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.